2-methyl-1H-indole-5,6-diol;hydrobromide
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Overview
Description
2-methyl-1H-indole-5,6-diol;hydrobromide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of a methyl group at the 2-position and hydroxyl groups at the 5 and 6 positions of the indole ring, along with a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-methyl-1H-indole-5,6-diol;hydrobromide, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
Larock Indole Synthesis: This involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-indole-5,6-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroindoles and related compounds.
Substitution: Halogenated and nitrated indoles.
Scientific Research Applications
2-methyl-1H-indole-5,6-diol;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1H-indole-5,6-diol;hydrobromide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-indole: Lacks the hydroxyl groups at the 5 and 6 positions.
1H-indole-5,6-diol: Lacks the methyl group at the 2-position.
Uniqueness
2-methyl-1H-indole-5,6-diol;hydrobromide is unique due to the combination of its methyl and hydroxyl groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
119963-90-5 |
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Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-methyl-1H-indole-5,6-diol;hydrobromide |
InChI |
InChI=1S/C9H9NO2.BrH/c1-5-2-6-3-8(11)9(12)4-7(6)10-5;/h2-4,10-12H,1H3;1H |
InChI Key |
ANJWKQLFXMIKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)O)O.Br |
Origin of Product |
United States |
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